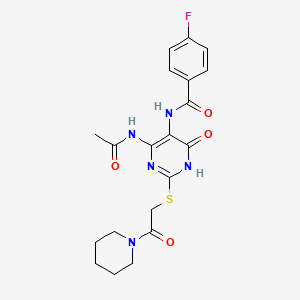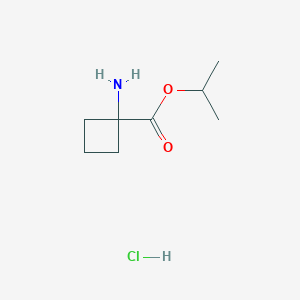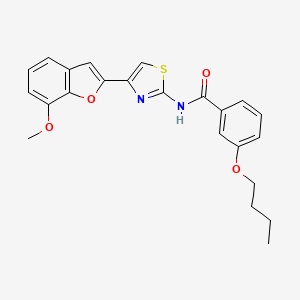![molecular formula C19H22N4O4 B2721986 2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate CAS No. 338748-58-6](/img/structure/B2721986.png)
2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate” is a chemical compound with the CAS Number: 338748-58-6 . It has a molecular weight of 370.41 . The compound is in solid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H22N4O4/c24-19(20-16-4-2-1-3-5-16)27-15-14-21-10-12-22(13-11-21)17-6-8-18(9-7-17)23(25)26/h1-9H,10-15H2,(H,20,24) .Applications De Recherche Scientifique
Broad-Spectrum Anti-Cancer Activity
Compounds related to "2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate" have shown promise in cancer research. For instance, O-arylated diazeniumdiolates, with similar structural motifs, have exhibited broad-spectrum anti-cancer activity across several rodent cancer models. These compounds are activated by glutathione-S-transferase to release cytotoxic nitric oxide, attacking tumors with minimal toxicity to normal tissues, suggesting their potential in cancer treatment (L. Keefer, 2010).
Synthesis and Characterization
Research on piperazine-2,5-diones, which share a functional group with the compound , has revealed a Dieckmann cyclization route as a synthetic pathway. These studies provide insight into assembling substructures that might be applicable in creating derivatives of "this compound" for further evaluation (Claude Larrivée Aboussafy & D. Clive, 2012).
Antimicrobial Activities
Investigations into novel piperazine derivatives have highlighted their potential antimicrobial applications. For example, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated significant in vitro antimicrobial activity, underscoring the utility of piperazine-based compounds in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Kinetics of Nitrosation in CO2 Capture
The kinetics of nitrosation of amines, including piperazine, in the context of CO2 capture, have been studied, revealing insights into the formation of carcinogenic by-products. Such research is crucial for environmental safety and the development of more sustainable industrial processes (M. Goldman, N. Fine, & G. Rochelle, 2013).
Insecticide Design
The chemical framework of "this compound" could inspire the design of novel insecticides. Research on similar compounds, such as 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine, has explored their use as new insecticides with unique modes of action, indicating the potential for agricultural applications (M. Cai et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-19(20-16-4-2-1-3-5-16)27-15-14-21-10-12-22(13-11-21)17-6-8-18(9-7-17)23(25)26/h1-9H,10-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLPGCHHHWANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2721915.png)
![Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2721916.png)
![2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone](/img/structure/B2721918.png)
![N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2721919.png)
![1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2721921.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide](/img/structure/B2721923.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)